(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
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Overview
Description
(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol is a complex organic compound known for its unique structural features and bioactive properties. This compound is a member of the dibenzocyclooctadiene lignans, which are primarily found in the Schisandra genus of plants . These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[104002,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include methanol, sodium methoxide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated compounds .
Scientific Research Applications
(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dibenzocyclooctadiene lignans.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its hepatoprotective effects and potential use in liver disease treatments.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Schisandrin A: Another dibenzocyclooctadiene lignan with similar antioxidant and hepatoprotective properties.
Schisandrin B: Known for its anti-inflammatory and neuroprotective effects.
Schisandrin C: Exhibits strong antioxidant activity and potential anti-cancer properties.
Uniqueness
(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol is unique due to its specific structural configuration and the presence of multiple methoxy groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H30O6 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m1/s1 |
InChI Key |
FYSHYFPJBONYCQ-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC |
Origin of Product |
United States |
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